molecular formula C17H19N3O2S B3008987 N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 959492-31-0

N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B3008987
CAS No.: 959492-31-0
M. Wt: 329.42
InChI Key: OXPDSIVEIBBZSA-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Scientific Research Applications

N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Quinazolinones, including “N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide”, have a wide range of biological activities and are considered as an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Therefore, they are expected to continue to be a focus of research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptoacetic acid with 2-oxo-1,2,5,6,7,8-hexahydroquinazoline in the presence of a base to form the intermediate compound. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide stands out due to its unique combination of a quinazolinone core and a sulfanylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-16-13-8-4-5-9-14(13)19-17(22)20-16/h1-3,6-7H,4-5,8-11H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDSIVEIBBZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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